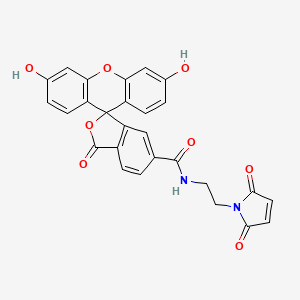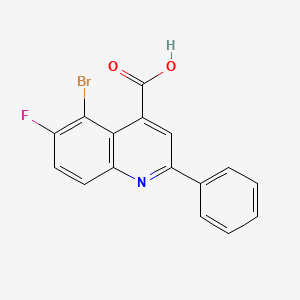
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid: Quinoline derivatives are widely recognized for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid typically involves multi-step reactions. One common method is the Doebner-Miller reaction, which involves the condensation of aniline derivatives with aldehydes in the presence of acidic catalysts . Another approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with carbonyl compounds under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation techniques to enhance reaction rates and yields. Microwave-assisted synthesis has been shown to reduce reaction times significantly while maintaining high yields . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid involves the inhibition of topoisomerase IIα, which leads to the disruption of DNA replication and cell division . This inhibition induces apoptosis in cancer cells, making it a potential anticancer agent . The compound also interacts with other molecular targets, such as histone deacetylases, which play a role in gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-2-phenylquinoline-4-carboxylic Acid: Lacks the bromine atom but shares similar biological activities.
7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic Acid: Contains a chlorine atom instead of bromine, exhibiting different reactivity and biological properties.
2-Phenylquinoline-4-carboxylic Acid: Lacks both bromine and fluorine atoms, used as a precursor for various quinoline derivatives.
Uniqueness
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activities.
Eigenschaften
Molekularformel |
C16H9BrFNO2 |
|---|---|
Molekulargewicht |
346.15 g/mol |
IUPAC-Name |
5-bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9BrFNO2/c17-15-11(18)6-7-12-14(15)10(16(20)21)8-13(19-12)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
InChI-Schlüssel |
OVQPZJMUZZXWTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=C(C=C3)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


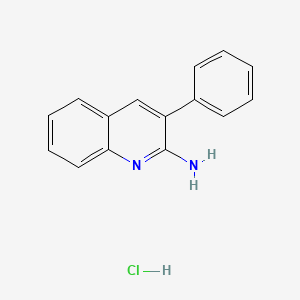
![8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy](/img/structure/B13719000.png)
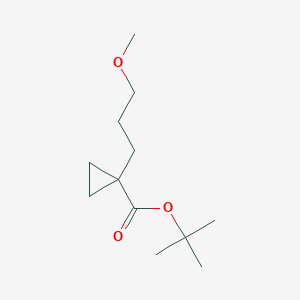
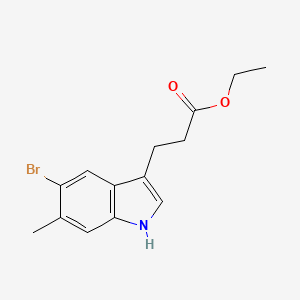

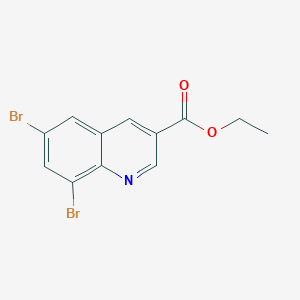
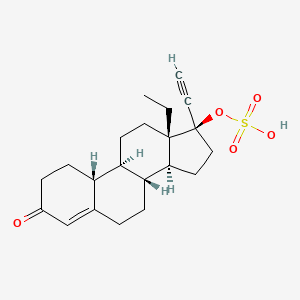
![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)
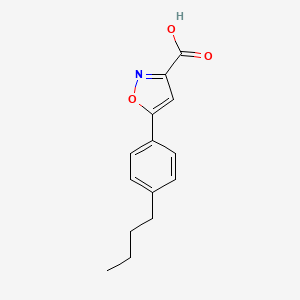
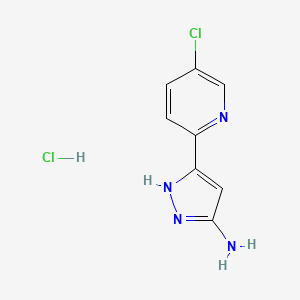
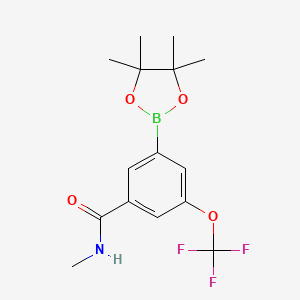
![[3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoylamino]azanium;chloride](/img/structure/B13719045.png)
![5-Acetyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13719055.png)
